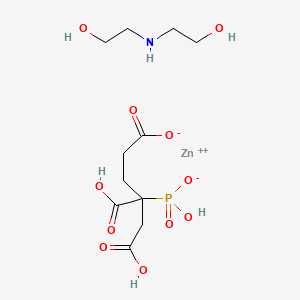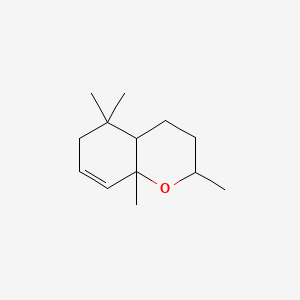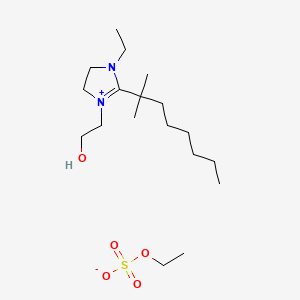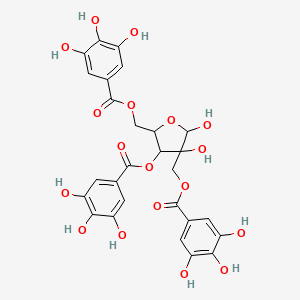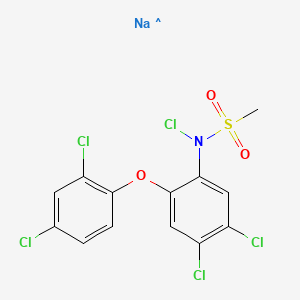
Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and phenoxy groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Triclosan: A widely used antimicrobial agent with a similar phenoxy structure.
2,4-Dichlorophenoxyacetic acid: A herbicide with structural similarities but different applications.
Chloramphenicol: An antibiotic with a similar chlorine-containing structure.
Uniqueness
Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate is unique due to its combination of multiple chlorine atoms and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
83721-46-4 |
|---|---|
Molecular Formula |
C13H8Cl5NO3S.Na C13H8Cl5NNaO3S |
Molecular Weight |
458.5 g/mol |
InChI |
InChI=1S/C13H8Cl5NO3S.Na/c1-23(20,21)19(18)11-5-8(15)9(16)6-13(11)22-12-3-2-7(14)4-10(12)17;/h2-6H,1H3; |
InChI Key |
ZOYMMWSCOPSLEF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)Cl)Cl.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


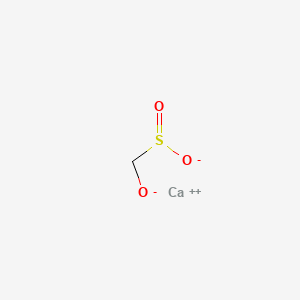
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)
![2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide](/img/structure/B12704806.png)
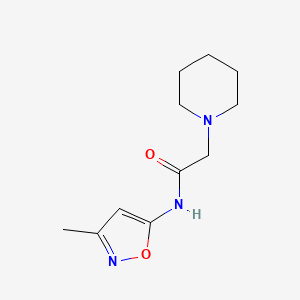
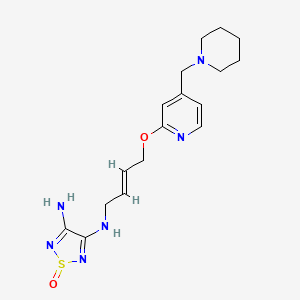


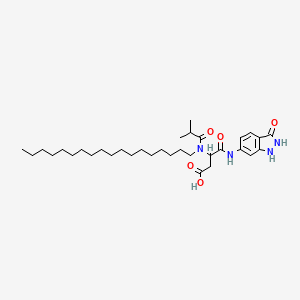
![2-(4-Aminophenyl)-5-[(2-tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12704849.png)

